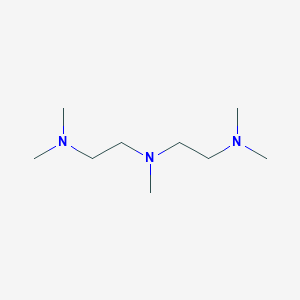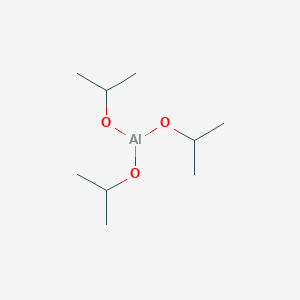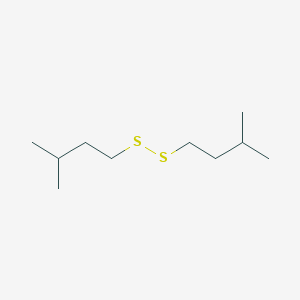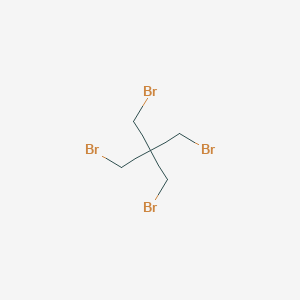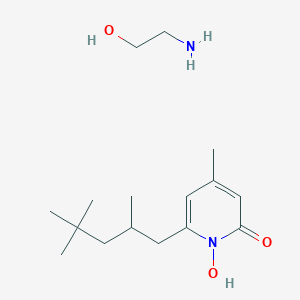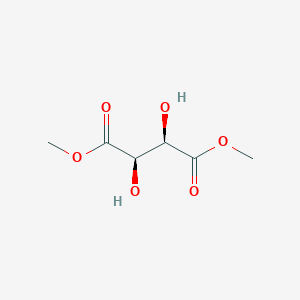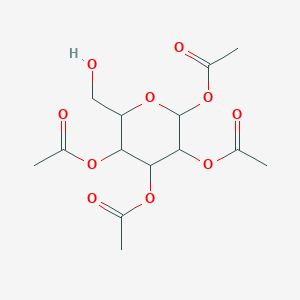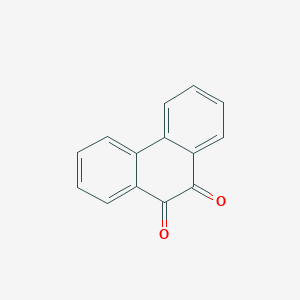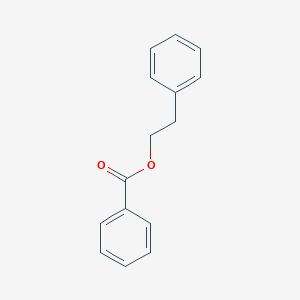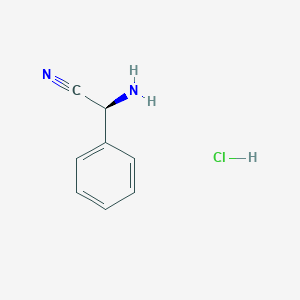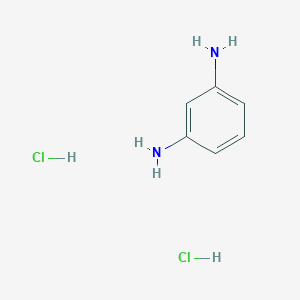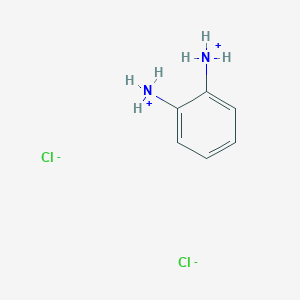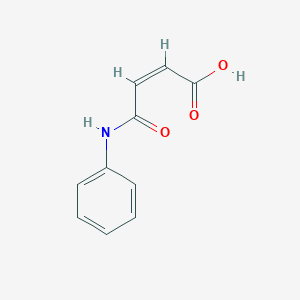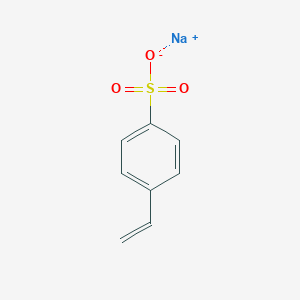
Natrium-4-Vinylbenzolsulfonat
Übersicht
Beschreibung
Sodium 4-vinylbenzenesulfonate, also known as Sodium 4-vinylbenzenesulfonate, is a useful research compound. Its molecular formula is C8H8NaO3S and its molecular weight is 207.20 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium 4-vinylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium 4-vinylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 4-vinylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Poly (Natrium-4-Vinylbenzolsulfonat)
This compound kann als Ausgangsmaterial zur Synthese von Poly (this compound) über freie Radikale und kontrollierte radikalische Polymerisation verwendet werden . Dieses Polymer hat aufgrund seiner einzigartigen Eigenschaften potenzielle Anwendungen in verschiedenen Bereichen.
Komplexbildung mit Metallionen
This compound ist eine organische Verbindung, die sich leicht in Wasser löst und Anwendungen in der wissenschaftlichen Forschung findet . Seine Vielseitigkeit als Reagenz in Laborexperimenten ermöglicht es ihm, Komplexe mit Metallionen zu bilden . Diese Komplexe können in einer Vielzahl von Anwendungen eingesetzt werden, darunter Katalyse und Materialwissenschaften.
Verwendung in der kontrollierten radikalischen Polymerisation
Kontrollierte radikalische Polymerisation ist eine Art der Polymerisation, bei der das Polymerwachstum durch eine sorgfältig kontrollierte radikalische Spezies reguliert wird. This compound kann in diesem Prozess verwendet werden, um Polymere mit spezifischen Eigenschaften zu erzeugen .
Verwendung in der freien radikalischen Polymerisation
Freie radikalische Polymerisation ist ein Verfahren zur Polymerisation, bei dem ein Polymer durch sukzessive Addition freier radikalischer Bausteine entsteht. This compound kann in diesem Prozess verwendet werden, um Polymere zu erzeugen .
Wirkmechanismus
Target of Action
Sodium 4-vinylbenzenesulfonate, also known as Sodium p-styrene sulfonate or Sodium p-Styrenesulfonate, is primarily used in the synthesis of polymers . Its primary targets are therefore the polymer chains that it helps to form.
Mode of Action
The compound acts as a monomer, which can be polymerized to form a polymeric chain . It is grafted onto dehydrofluorinated poly(vinylidene fluoride) (PVDF) to prepare a poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate copolymer (PVDF-g-PSVBS) . This interaction results in the formation of a new polymeric material with unique properties.
Biochemical Pathways
The biochemical pathways involved in the action of Sodium 4-vinylbenzenesulfonate are related to polymer synthesis . The compound is incorporated into the polymer chain, affecting its structure and properties. The downstream effects of this process include changes in the physical and chemical properties of the resulting polymer.
Pharmacokinetics
Its solubility in water and its reactivity as a monomer are crucial factors influencing its bioavailability in a polymer synthesis context .
Result of Action
The result of Sodium 4-vinylbenzenesulfonate’s action is the formation of a new polymeric material with unique properties . For example, the PVDF-g-PSVBS copolymer has been used to prepare cation exchange membranes for the membrane capacitive deionization process .
Action Environment
The action of Sodium 4-vinylbenzenesulfonate can be influenced by environmental factors such as temperature . For instance, to prepare consistent and homogeneous PVDF-g-PSVBS membranes, it is suggested that the annealing temperature of the membranes is below 60 °C .
Biochemische Analyse
Biochemical Properties
Sodium 4-vinylbenzenesulfonate has been used as a starting material to synthesize poly(sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization . This process involves the interaction of Sodium 4-vinylbenzenesulfonate with various enzymes and proteins, leading to the formation of a copolymer .
Cellular Effects
The effects of Sodium 4-vinylbenzenesulfonate on cells are largely dependent on its form and concentration. For instance, when grafted onto poly(vinylidene fluoride) to form a copolymer, it has been shown to increase cell densities of both human umbilical vein endothelial cells and human umbilical vein smooth muscle cells .
Molecular Mechanism
The molecular mechanism of Sodium 4-vinylbenzenesulfonate involves its ability to undergo polymerization by a radical mechanism . This process allows Sodium 4-vinylbenzenesulfonate to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 4-vinylbenzenesulfonate can change over time. For instance, as the degree of grafting increases, the sulfur element in Sodium 4-vinylbenzenesulfonate is uniformly distributed and increased .
Eigenschaften
CAS-Nummer |
2695-37-6 |
|---|---|
Molekularformel |
C8H8NaO3S |
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
sodium;4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11); |
InChI-Schlüssel |
OMSKWMHSUQZBRS-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2695-37-6 25704-18-1 |
Physikalische Beschreibung |
DryPowde |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
25704-18-1 |
Synonyme |
4-Vinylbenzenesulfonic acid sodium salt |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of Sodium 4-vinylbenzenesulfonate is C8H7NaO3S, and its molecular weight is 206.20 g/mol. []
A: Researchers commonly employ Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, ¹H Nuclear magnetic resonance (¹H NMR), and ¹³C Nuclear magnetic resonance (¹³C NMR) to confirm the chemical structure and composition of Sodium 4-vinylbenzenesulfonate and its copolymers. [, , ]
A: The molecule possesses a hydrophilic sulfonate group (-SO3- Na+) attached to a benzene ring and a vinyl group (-CH=CH2) capable of polymerization. This combination grants Sodium 4-vinylbenzenesulfonate amphiphilic characteristics and makes it a valuable monomer for various applications. [, ]
A: Sodium 4-vinylbenzenesulfonate can be polymerized using various methods, including free radical polymerization, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). [, , , , ]
A: Copolymerization with Sodium 4-vinylbenzenesulfonate allows researchers to fine-tune material properties like hydrophilicity, charge density, and mechanical strength by incorporating different functional groups. [, , , , , ]
A: Researchers have synthesized various copolymers, including: * Poly(sodium 4-vinylbenzenesulfonate-co-2-hydroxyethyl methacrylate-co-acrylamide): Used in electro-stimulated hydrogel actuators for their fast flexible folding deformation properties. [] * Poly(sodium p-styrenesulfonate)-ran-poly(dodecyl methacrylate): Applied as stabilizers for oil-in-water nanoemulsions due to their ability to achieve small droplet sizes and long-term stability. [] * Poly(sodium 4-vinylbenzenesulfonate-co-acrylic acid-co-diallyldimethylammonium chloride): Demonstrated excellent performance as a dispersant in coal water slurry preparation due to enhanced electrostatic repulsion and steric hindrance among coal particles. []
A: Sodium 4-vinylbenzenesulfonate acts as a "surfmer" in Pickering emulsion polymerization, influencing particle morphology and surface charge by interacting with stabilizing agents like silica nanoparticles. [, ]
A: Polymers incorporating Sodium 4-vinylbenzenesulfonate are being explored for membrane applications due to their potential for antifouling properties, improved blood compatibility, and tunable hydrophilicity. [, , ]
A: The sulfonate groups in Sodium 4-vinylbenzenesulfonate-modified materials can influence cell adhesion, proliferation, and blood coagulation. These materials are being investigated for their potential use in biomedical applications requiring specific interactions with cells and tissues. [, ]
A: Further research is needed to fully understand the long-term stability and biodegradability of Sodium 4-vinylbenzenesulfonate-based materials, particularly in biological environments. [, ]
ANone: Future research can focus on:
- Developing novel copolymers with improved properties for specific applications like drug delivery, tissue engineering, and water treatment. [, , ]
- Investigating the impact of molecular weight, copolymer composition, and surface modification on the performance of Sodium 4-vinylbenzenesulfonate-based materials. [, , ]
- Exploring the use of computational chemistry and modeling to predict and optimize the properties of new Sodium 4-vinylbenzenesulfonate-containing polymers. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

